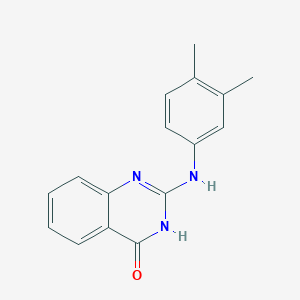![molecular formula C19H21F3N4O B2454949 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2097890-57-6](/img/structure/B2454949.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process. Typically, it begins with the formation of the quinazoline ring, followed by the introduction of the dimethylamino group and the trifluoromethylphenyl acetamide moiety. Precise temperature control and use of specific catalysts are crucial for these steps to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis might leverage advanced techniques such as continuous flow reactors to enhance efficiency and scalability. These methods aim to optimize reaction conditions, reduce waste, and improve safety standards. Purification steps such as recrystallization and chromatography are often employed to attain the desired compound's quality.
化学反应分析
Types of Reactions It Undergoes: N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : Introducing oxidizing agents can lead to modifications in the quinazoline ring.
Reduction: : Reducing agents might target the acetamide or quinazoline functionalities.
Substitution: : The aromatic ring could undergo electrophilic substitution, particularly on the trifluoromethyl group.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution are common. Reaction conditions typically require specific solvents, temperatures, and catalysts to drive these reactions efficiently.
Major Products Formed from These Reactions
Oxidation can yield quinazoline derivatives with altered functional groups.
Reduction can lead to fully or partially reduced forms of the original compound.
科学研究应用
Chemistry: N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide serves as a versatile precursor in organic synthesis, enabling the exploration of novel reactions and compounds.
Biology: In biological research, it can be used to study enzyme interactions and receptor binding due to its unique structure and functional groups.
Medicine: Potential medicinal applications include drug discovery and development, particularly in designing molecules that interact with specific targets such as neurotransmitter receptors.
Industry: In industry, it might find applications in the development of new materials, catalysts, and chemical intermediates.
5. Mechanism of Action: The exact mechanism of action depends on the specific context of its application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. Its action mechanism could involve binding to active sites, altering enzymatic activity, or modulating receptor responses, leading to downstream effects on cellular pathways.
Similar Compounds
2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline: : Shares the quinazoline core but lacks the trifluoromethylphenyl acetamide group.
3-(trifluoromethyl)phenyl]acetamide: : Possesses the trifluoromethylphenyl acetamide moiety without the quinazoline ring.
Highlighting Its Uniqueness: this compound uniquely combines these functionalities, potentially offering distinct biochemical and pharmacological properties.
This combination of features positions this compound as a compound of interest for ongoing research and development across multiple fields. Happy exploring!
属性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-26(2)18-23-11-13-10-15(6-7-16(13)25-18)24-17(27)9-12-4-3-5-14(8-12)19(20,21)22/h3-5,8,11,15H,6-7,9-10H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMGGHGVAFHOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2454866.png)
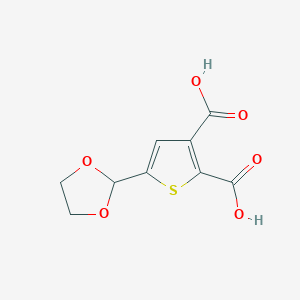
![N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2454868.png)

![3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2454874.png)
![N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2454878.png)

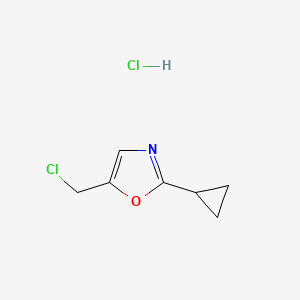
![6-(4-Fluorophenyl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2454881.png)
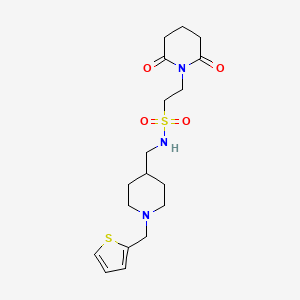
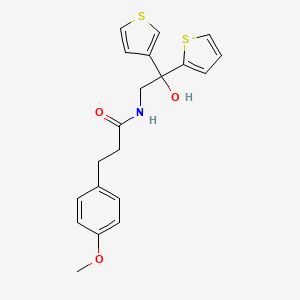
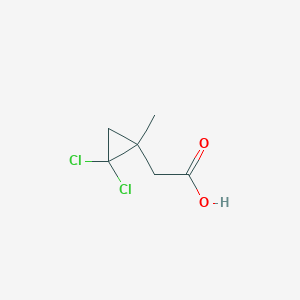
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)
